N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO 435054 is a small molecule drug initially developed by Roche Holding AG. It is a peptidomimetic inhibitor that targets the glycoprotein IIb/IIIa (integrin alpha-IIb/beta-3) receptor. This compound was primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .
Métodos De Preparación
The synthesis of RO 435054 involves several steps, starting with the preparation of the amidinobenzoyl group, followed by the incorporation of β-alanine, l-aspartic acid, and l-phenylalanine. The final product is obtained through a series of coupling reactions and purification steps .
Análisis De Reacciones Químicas
RO 435054 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: RO 435054 can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a model for studying peptidomimetic inhibitors and their interactions with integrin receptors.
Biology: RO 435054 is used to investigate the role of integrin alpha-IIb/beta-3 in cellular adhesion and signaling pathways.
Mecanismo De Acción
RO 435054 exerts its effects by binding to the glycoprotein IIb/IIIa (integrin alpha-IIb/beta-3) receptor on platelets. This binding prevents the receptor from interacting with fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation . The compound’s mechanism involves the stabilization of the receptor in an inactive conformation, preventing the conformational changes required for ligand binding and platelet activation .
Comparación Con Compuestos Similares
RO 435054 is similar to other glycoprotein IIb/IIIa antagonists, such as eptifibatide and tirofiban. it is unique due to its peptidomimetic structure, which allows for specific interactions with the integrin receptor . Similar compounds include:
Eptifibatide: A cyclic heptapeptide that inhibits glycoprotein IIb/IIIa.
Tirofiban: A non-peptide antagonist of glycoprotein IIb/IIIa.
Abciximab: A monoclonal antibody that targets glycoprotein IIb/IIIa.
RO 435054’s unique structure and binding properties make it a valuable tool for studying integrin receptor interactions and designing new therapeutic agents.
Propiedades
Número CAS |
138107-58-1 |
---|---|
Fórmula molecular |
C24H27N5O7 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
(3S)-3-[3-[(4-carbamimidoylbenzoyl)amino]propanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27N5O7/c25-21(26)15-6-8-16(9-7-15)22(33)27-11-10-19(30)28-17(13-20(31)32)23(34)29-18(24(35)36)12-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H3,25,26)(H,27,33)(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t17-,18-/m0/s1 |
Clave InChI |
XPXOBWWMCFKOKQ-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
Apariencia |
Solid powder |
Otros números CAS |
138107-58-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
XDF |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(N-(N-(p-amidinobenzoyl)-beta-alanyl)-L-alpha-aspartyl)-3-phenyl-L-alanine p-amidinobenzoyl-beta-alanyl-aspartyl-phenylalanine Ro 43-5054 Ro 435054 Ro-43-5054 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.